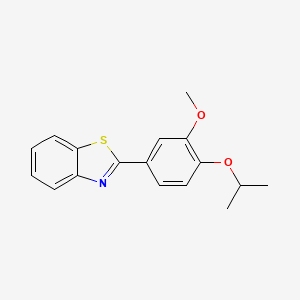
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as EMGP, is a novel small molecule compound that has gained significant attention in scientific research in recent years. It belongs to the family of glycine receptor antagonists and has shown promising results in the treatment of various neurological disorders.
作用机制
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. By blocking the binding of glycine to its receptor, this compound reduces the inhibitory tone, leading to increased neuronal excitability. This mechanism of action is similar to that of other glycine receptor antagonists, such as strychnine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target tissue and the concentration of the compound. In vitro studies have demonstrated that this compound reduces the amplitude and frequency of glycine-evoked currents in cultured neurons. In vivo studies have shown that this compound reduces the severity and duration of seizures in animal models of epilepsy and reduces pain sensitivity in animal models of neuropathic pain.
实验室实验的优点和局限性
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages for lab experiments, including its high potency and selectivity for glycine receptors, its well-characterized mechanism of action, and its availability in pure form. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects at high concentrations.
未来方向
For research include the development of more potent and selective glycine receptor antagonists and the exploration of N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide's potential as a therapeutic agent for other neurological disorders.
合成方法
The synthesis of N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 2-ethylphenylamine with N-methyl-N-phenylsulfonyl chloride to form N-methyl-N-phenylsulfonyl-2-ethylphenylamine. This intermediate is then reacted with glycine to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and anxiety. It has been shown to have a high affinity for glycine receptors and acts as a competitive antagonist. Glycine receptors are known to play a crucial role in the regulation of neuronal excitability, and their dysfunction has been implicated in various neurological disorders.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-14-9-7-8-12-16(14)18-17(20)13-19(23(2,21)22)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWPSIALTOJHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)

![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)

![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)

![4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5857216.png)
![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)
![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)